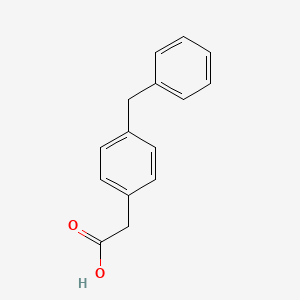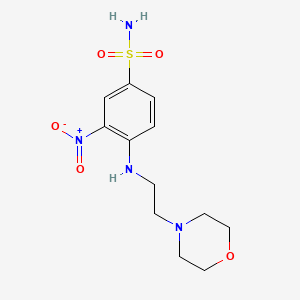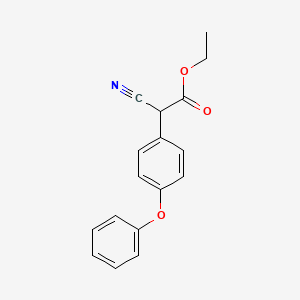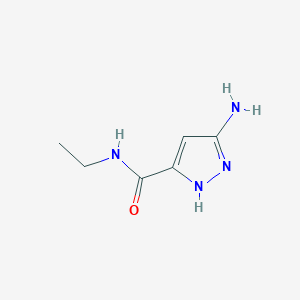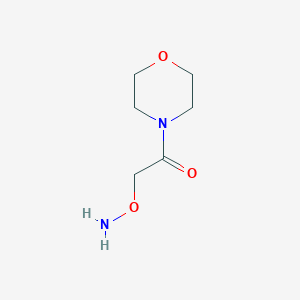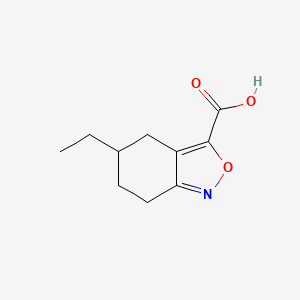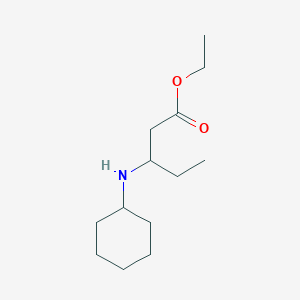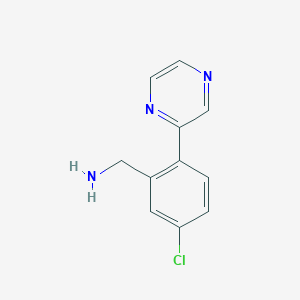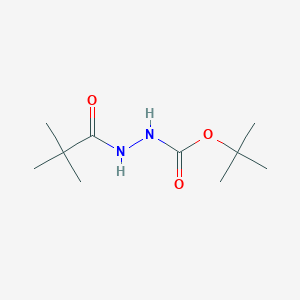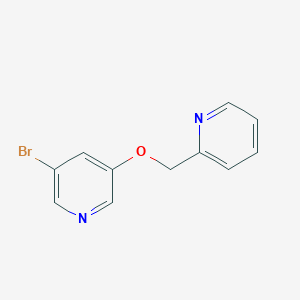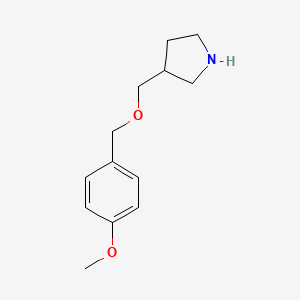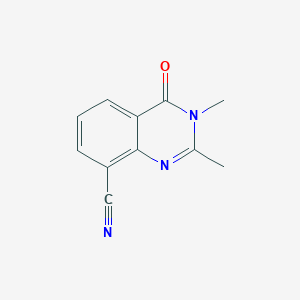
4-bromo-N-tert-butyl-2-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-tert-butyl-2-chlorobenzenesulfonamide is a chemical compound characterized by a bromine atom, a chlorine atom, and a tert-butyl group attached to a benzenesulfonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-tert-butyl-2-chlorobenzenesulfonamide typically involves multiple steps, starting with the bromination of N-tert-butyl-2-chlorobenzenesulfonamide. This process requires careful control of reaction conditions, including temperature, solvent choice, and the use of specific reagents to ensure the selective introduction of the bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-N-tert-butyl-2-chlorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Replacement of the bromine or chlorine atom with other functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-bromo-N-tert-butyl-2-chlorobenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to modulate biological pathways can lead to the development of new treatments for diseases.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism by which 4-bromo-N-tert-butyl-2-chlorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the tert-butyl group, contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
4-Bromo-N-ethyl-2-chlorobenzenesulfonamide
4-Bromo-N-methyl-2-chlorobenzenesulfonamide
4-Bromo-N-phenyl-2-chlorobenzenesulfonamide
Uniqueness: 4-Bromo-N-tert-butyl-2-chlorobenzenesulfonamide stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties
Propriétés
Formule moléculaire |
C10H13BrClNO2S |
|---|---|
Poids moléculaire |
326.64 g/mol |
Nom IUPAC |
4-bromo-N-tert-butyl-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H13BrClNO2S/c1-10(2,3)13-16(14,15)9-5-4-7(11)6-8(9)12/h4-6,13H,1-3H3 |
Clé InChI |
NPVHWUURRBBPHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


